2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
N-methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Scientific Research Applications
2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological studies: The compound is used in studies to understand its effects on different biological pathways and its potential therapeutic benefits.
Industrial applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-Chloro-N-methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}acetamide can be compared with other similar compounds, such as:
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of the pyrrolidine ring, leading to different biological activities.
2-Methyl-N-((2’-pyrrolidin-1-ylphenyl)methyl)acetamide: This compound lacks the chloro group, which affects its reactivity and biological properties.
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)11-12-4-6-13(7-5-12)17-8-2-3-9-17/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
FEUCISDJLMPJSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2CCCC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.